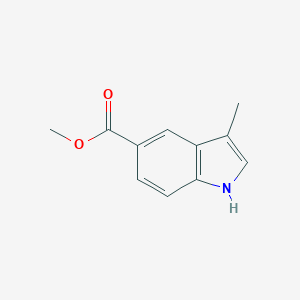![molecular formula C11H13N3O B079559 4-(1H-benzo[d]imidazol-2-yl)morpholine CAS No. 31075-58-8](/img/structure/B79559.png)
4-(1H-benzo[d]imidazol-2-yl)morpholine
Overview
Description
4-(1H-benzo[d]imidazol-2-yl)morpholine is a heterocyclic compound that features both a benzimidazole and a morpholine ring. Benzimidazole is known for its significant pharmacological properties, while morpholine is a versatile chemical used in various industrial applications. The combination of these two moieties in a single molecule can result in unique chemical and biological properties, making it a compound of interest in scientific research and industrial applications.
Mechanism of Action
Target of Action
The compound 4-(1H-benzo[d]imidazol-2-yl)morpholine, also known as 2-Morpholin-4-yl-1H-benzimidazole, is a benzimidazole derivative . Benzimidazole derivatives are known to interact with various proteins and enzymes, making them an important pharmacophore in drug discovery . They have been utilized extensively as a drug scaffold in medicinal chemistry . The benzimidazole nucleus is a good bioisostere of naturally occurring nucleotides .
Mode of Action
The mode of action of benzimidazole derivatives is diverse, reflecting their wide-ranging biological activity . They have demonstrated antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . For instance, some benzimidazole derivatives have been found to act as allosteric inhibitors, blocking the polymerase before elongation .
Biochemical Pathways
The biochemical pathways affected by benzimidazole derivatives are numerous due to their ability to interact with various proteins and enzymes . For example, some benzimidazole derivatives have been found to inhibit the NS5B RNA polymerase, which is required for virus propagation .
Result of Action
The result of the compound’s action can vary depending on the specific target and the biological context. For instance, benzimidazole derivatives have been found to have antiviral activity, potentially by inhibiting viral replication . They have also shown antitumor activity, possibly through mechanisms such as protein kinase inhibition, topoisomerase inhibition, and antiangiogenic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Cyclocondensation Method
Starting Materials: o-Phenylenediamine and carboxylic acids.
Reaction Conditions: The reaction typically involves heating o-phenylenediamine with an aromatic carboxylic acid in the presence of a strong dehydrating agent like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester.
Microwave-Assisted Synthesis: This method involves heating a mixture of p-aminobenzoic acid and PPA in a microwave oven at 20% irradiation power for short intervals, resulting in high yields and reduced reaction times.
-
Oxidative Condensation
Industrial Production Methods
Industrial production methods for 4-(1H-benzo[d]imidazol-2-yl)morpholine typically involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Conditions: Reactions are typically carried out under acidic or basic conditions, depending on the desired product.
Products: Oxidation can lead to the formation of various benzimidazole derivatives with different functional groups.
-
Reduction
Reagents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Conditions: Reactions are usually performed under mild conditions to prevent over-reduction.
Products: Reduction reactions can yield amine derivatives of the benzimidazole ring.
-
Substitution
Reagents: Halogenating agents, alkylating agents, and acylating agents.
Conditions: Substitution reactions often require the presence of a catalyst or a base to facilitate the reaction.
Products: Substitution reactions can introduce various functional groups onto the benzimidazole or morpholine rings.
Scientific Research Applications
Chemistry
4-(1H-benzo[d]imidazol-2-yl)morpholine is used as a building block in the synthesis of more complex organic molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Benzimidazole derivatives are known for their antiviral, antitumor, and antimicrobial activities. The addition of a morpholine ring can enhance the compound’s solubility and bioavailability, making it a promising candidate for drug development.
Medicine
The compound’s potential therapeutic applications include its use as an antiviral, antitumor, and antimicrobial agent. Research is ongoing to explore its efficacy and safety in various medical applications.
Industry
In industrial applications, this compound can be used as a corrosion inhibitor, a stabilizer in polymer production, and an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
4-(1H-benzo[d]imidazol-2-yl)aniline: Similar in structure but lacks the morpholine ring, which can affect its solubility and bioavailability.
2-(4-Morpholinyl)benzimidazole: Another compound with both benzimidazole and morpholine rings, but with different substitution patterns, leading to different chemical and biological properties.
Benzimidazole: The parent compound, which lacks the morpholine ring, is widely studied for its pharmacological properties.
Uniqueness
4-(1H-benzo[d]imidazol-2-yl)morpholine is unique due to the presence of both benzimidazole and morpholine rings in a single molecule. This combination can result in enhanced solubility, bioavailability, and a broader range of chemical and biological activities compared to similar compounds.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-4-10-9(3-1)12-11(13-10)14-5-7-15-8-6-14/h1-4H,5-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYERGUDBIQHVKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30300868 | |
| Record name | 4-(1H-benzo[d]imidazol-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30300868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31075-58-8 | |
| Record name | 31075-58-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(1H-benzo[d]imidazol-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30300868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Bromo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B79480.png)












